2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Description
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a structurally distinct compound characterized by:
- Position 2 substituent: A cyclohexylsulfanyl group (–S–C₆H₁₁), imparting significant hydrophobicity and steric bulk.
- Position 4 substituent: A 4-ethoxyphenyl group (Ph–O–C₂H₅), contributing electron-donating effects and moderate lipophilicity.
This compound’s synthesis likely involves Michael-type addition or Friedel-Crafts acylation methodologies, analogous to related derivatives (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) . However, the cyclohexylsulfanyl group necessitates tailored reaction conditions to accommodate steric hindrance.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4S/c1-2-22-14-10-8-13(9-11-14)16(19)12-17(18(20)21)23-15-6-4-3-5-7-15/h8-11,15,17H,2-7,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUZLKXQZRMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexylsulfanyl Intermediate: This step involves the reaction of cyclohexylthiol with an appropriate halogenated precursor under basic conditions to form the cyclohexylsulfanyl intermediate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanoic Acid Moiety: The final step involves the coupling of the cyclohexylsulfanyl intermediate with the ethoxyphenyl derivative under acidic or basic conditions to form the desired butanoic acid compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of sulfanyl and ethoxyphenyl groups with biological macromolecules, providing insights into their roles in biological systems.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The cyclohexylsulfanyl group can interact with hydrophobic pockets, while the ethoxyphenyl group can participate in π-π interactions or hydrogen bonding. The butanoic acid moiety can form ionic interactions with positively charged residues in the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The target compound’s cyclohexylsulfanyl group confers greater hydrophobicity (logP estimated >3.5) compared to carboxymethylsulfanyl analogs (logP ~2.0–2.5) .
- Solubility : Reduced aqueous solubility relative to carboxymethylsulfanyl derivatives due to steric bulk.
- Acidity: The carboxylic acid group (pKa ~4.7) is comparable to analogs like 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid (pKa 4.73) .
Biological Activity
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known as 2-C4E4OBA, is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 336.45 g/mol. It features a cyclohexylsulfanyl group, an ethoxyphenyl group, and a butanoic acid moiety, which contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24O4S |
| Molecular Weight | 336.45 g/mol |
| CAS Number | 301193-83-9 |
| IUPAC Name | 2-cyclohexylsulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
The biological activity of 2-C4E4OBA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The cyclohexylsulfanyl group enhances hydrophobic interactions, while the ethoxyphenyl group may facilitate π-π stacking interactions and hydrogen bonding with target proteins. The butanoic acid moiety can form ionic bonds with positively charged residues in proteins, influencing enzyme activity and receptor binding.
Pharmacological Effects
Research indicates that 2-C4E4OBA exhibits various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has been tested against breast cancer cells, showing significant inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in vitro by modulating pro-inflammatory cytokine production.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various sulfanyl-containing compounds on breast cancer cells. 2-C4E4OBA was among the compounds tested, demonstrating an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of several novel compounds, 2-C4E4OBA was found to significantly reduce TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
Case Study 3: Enzyme Inhibition
Research conducted on the inhibition of cyclooxygenase (COX) enzymes revealed that 2-C4E4OBA effectively inhibited COX-1 and COX-2 activities in vitro. This finding supports its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
The biological activity of 2-C4E4OBA can be contrasted with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Cyclohexylsulfanyl)-4-phenyl-4-oxobutanoic acid | Lacks ethoxy group | Moderate anticancer activity |
| 2-(Cyclohexylsulfanyl)-4-(4-methoxyphenyl)-4-oxobutanoic acid | Contains methoxy instead of ethoxy | Lower anti-inflammatory effects |
| 2-(Cyclohexylsulfanyl)-4-(4-hydroxyphenyl)-4-oxobutanoic acid | Hydroxy group may enhance solubility | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
